1-(Bromomethyl)-1-methoxy-4-propylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-methoxy-4-propylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methoxy group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-methoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-propylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-methoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alkanes.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-4-propylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug development.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-propylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy group can undergo oxidation to form reactive intermediates, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methoxycyclohexane: Similar structure but lacks the propyl group.
1-(Chloromethyl)-1-methoxy-4-propylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethoxy-4-propylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the bromomethyl group allows for versatile chemical modifications, while the methoxy and propyl groups provide stability and specific chemical properties .
Properties
Molecular Formula |
C11H21BrO |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-4-propylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-3-4-10-5-7-11(9-12,13-2)8-6-10/h10H,3-9H2,1-2H3 |
InChI Key |
YSAFFIYSTAVPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)OC |
Origin of Product |
United States |
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